N-(5-(メチルチオ)-1H-1,2,4-トリアゾール-3-イル)シンナムアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

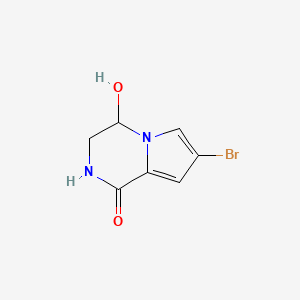

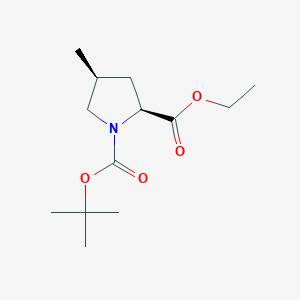

N-(5-(Methylthio)-1H-1,2,4-triazol-3-yl)cinnamamide is a synthetic compound that combines the structural features of cinnamamide and 1,2,4-triazole. This compound is of interest due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties .

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.

Medicine: Shows potential anticancer activity by inhibiting the growth of cancer cells.

Industry: Potential use as an antioxidant in food and cosmetic products

作用機序

Target of Action

Similar compounds have shown significant activity against various bacterial strains

Mode of Action

It’s known that similar compounds interact with their targets, leading to significant antimicrobial activity . The structure-activity relationship analysis indicates that certain structural features determine their significant activity against bacteria strains .

Biochemical Pathways

Similar compounds have shown to affect various biochemical transformations

Pharmacokinetics

Similar compounds have shown rapid clearance and non-linear pharmacokinetic properties . More research is needed to outline the ADME properties of this compound and their impact on its bioavailability.

Result of Action

Similar compounds have shown significant antimicrobial activity . They have also shown a cardioprotective profile by preventing vasoconstriction and reducing the risk of complications of hypertension .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(5-(Methylthio)-1H-1,2,4-triazol-3-yl)cinnamamide. It’s known that spatial distributions of bacterial communities may be driven by multiple environmental factors , which could potentially influence the compound’s action.

生化学分析

Biochemical Properties

N-(5-(Methylthio)-1H-1,2,4-triazol-3-yl)cinnamamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as α-glucosidase, which is involved in carbohydrate metabolism . The interaction between N-(5-(Methylthio)-1H-1,2,4-triazol-3-yl)cinnamamide and α-glucosidase involves binding to the enzyme’s active site, thereby preventing the substrate from accessing the catalytic residues. This inhibition can lead to a decrease in glucose production, making it a potential candidate for managing diabetes.

Cellular Effects

N-(5-(Methylthio)-1H-1,2,4-triazol-3-yl)cinnamamide has been observed to exert various effects on different cell types and cellular processes. In cancer cell lines, such as MCF-7 (breast cancer), this compound has demonstrated antiproliferative activity . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, N-(5-(Methylthio)-1H-1,2,4-triazol-3-yl)cinnamamide can induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.

Molecular Mechanism

The molecular mechanism of action of N-(5-(Methylthio)-1H-1,2,4-triazol-3-yl)cinnamamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes, such as α-glucosidase, through hydrogen bonding and hydrophobic interactions . Additionally, it can inhibit the activity of other enzymes involved in cellular metabolism, leading to alterations in metabolic pathways. The changes in gene expression induced by N-(5-(Methylthio)-1H-1,2,4-triazol-3-yl)cinnamamide can result in the upregulation of pro-apoptotic genes and the downregulation of genes associated with cell proliferation.

Dosage Effects in Animal Models

The effects of N-(5-(Methylthio)-1H-1,2,4-triazol-3-yl)cinnamamide vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit enzyme activity and reduce tumor growth without causing significant toxicity . At higher doses, N-(5-(Methylthio)-1H-1,2,4-triazol-3-yl)cinnamamide may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

N-(5-(Methylthio)-1H-1,2,4-triazol-3-yl)cinnamamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in carbohydrate metabolism, such as α-glucosidase, leading to reduced glucose production . Additionally, it may affect lipid metabolism by modulating the activity of enzymes involved in fatty acid synthesis and degradation. These interactions can result in changes in metabolite levels, influencing overall metabolic homeostasis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(Methylthio)-1H-1,2,4-triazol-3-yl)cinnamamide typically involves the reaction of 5-(methylthio)-1H-1,2,4-triazole with cinnamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety .

化学反応の分析

Types of Reactions

N-(5-(Methylthio)-1H-1,2,4-triazol-3-yl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cinnamamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted triazole derivatives.

類似化合物との比較

Similar Compounds

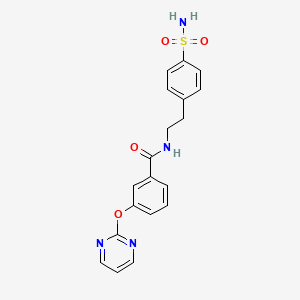

N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: Exhibits similar antimicrobial and anticancer activities.

1,2,4-Triazole derivatives: Known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.

Uniqueness

N-(5-(Methylthio)-1H-1,2,4-triazol-3-yl)cinnamamide is unique due to the presence of both the cinnamamide and 1,2,4-triazole moieties, which contribute to its diverse biological activities. The methylthio group further enhances its reactivity and potential for chemical modifications .

特性

IUPAC Name |

(E)-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4OS/c1-18-12-14-11(15-16-12)13-10(17)8-7-9-5-3-2-4-6-9/h2-8H,1H3,(H2,13,14,15,16,17)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHNKYHXLLDUFT-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=N1)NC(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NNC(=N1)NC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]methanamine](/img/structure/B2493853.png)

![2-(3-methoxyphenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2493854.png)

![methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride](/img/structure/B2493867.png)